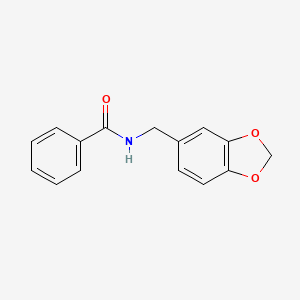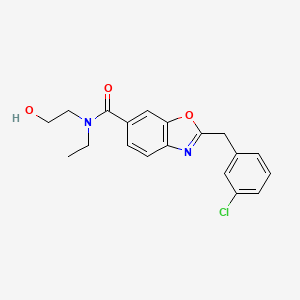![molecular formula C18H20N2O3 B5201087 N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide, commonly known as DMXAA, is a small molecule that has shown potential as an anti-cancer agent. It was first identified in the 1990s and has since been the subject of extensive research.
作用機序
The mechanism of action of DMXAA is not fully understood. It is believed to activate the immune system, specifically the production of cytokines, which in turn leads to the destruction of tumor blood vessels and the subsequent death of cancer cells. DMXAA has also been shown to inhibit the production of angiogenic factors, which are proteins that promote the growth of new blood vessels in tumors.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cytokines, such as tumor necrosis factor alpha and interferon gamma, in the blood. DMXAA has also been shown to decrease the levels of angiogenic factors, such as vascular endothelial growth factor, in tumors. In addition, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments. It is a small molecule that is easy to synthesize, and it has been extensively studied for its anti-cancer properties. However, DMXAA has some limitations as well. It is not very stable and can degrade quickly, which can make it difficult to work with. In addition, DMXAA has not yet been approved for clinical use, which means that its potential as an anti-cancer agent is still being investigated.
将来の方向性
There are several future directions for research on DMXAA. One area of interest is the development of more stable analogues of DMXAA that can be used in clinical trials. Another area of interest is the investigation of the mechanism of action of DMXAA, which is still not fully understood. Finally, there is interest in exploring the potential of DMXAA in combination with other anti-cancer agents, such as immunotherapy and targeted therapy.
Conclusion
DMXAA is a small molecule that has shown potential as an anti-cancer agent. It has been extensively studied for its ability to induce tumor necrosis and inhibit tumor growth, and it has been shown to enhance the effectiveness of other anti-cancer agents. DMXAA activates the immune system and inhibits the production of angiogenic factors, leading to the destruction of tumor blood vessels and the subsequent death of cancer cells. While DMXAA has some limitations, such as its instability and lack of clinical approval, it is a promising area of research for the development of new anti-cancer therapies.
合成法
The synthesis of DMXAA involves a series of chemical reactions. The starting material is 3-methoxybenzoic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)-2,6-dimethylbenzamide in the presence of triethylamine to form the amide intermediate. Finally, the amide intermediate is oxidized using potassium permanganate to yield DMXAA.
科学的研究の応用
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the effectiveness of other anti-cancer agents, such as radiation therapy and chemotherapy.
特性
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-6-4-7-13(2)17(12)20-16(21)11-19-18(22)14-8-5-9-15(10-14)23-3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOPHBYPTSFSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5201010.png)
![6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)

![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide](/img/structure/B5201035.png)
![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![ethyl 4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5201057.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)

![4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene](/img/structure/B5201069.png)

![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)
![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)
